Ethyl 2-Ethynylthiazole-5-carboxylate is a heterocyclic compound characterized by the presence of a thiazole ring, an ethynyl group, and a carboxylate moiety. Its molecular formula is , and it is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features. The compound exhibits a thiazole ring that contributes to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry.
These reactions allow for the synthesis of diverse derivatives that may exhibit enhanced biological properties.
Ethyl 2-Ethynylthiazole-5-carboxylate has been studied for its biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of thiazole compounds often demonstrate significant activity against various bacterial strains and cancer cell lines. The presence of the ethynyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
In vitro studies have shown that modifications at the thiazole ring can lead to compounds with selective inhibitory effects on specific enzymes or receptors involved in disease pathways, highlighting the importance of structure-activity relationships in drug design.
Several methods have been developed for synthesizing Ethyl 2-Ethynylthiazole-5-carboxylate:
Ethyl 2-Ethynylthiazole-5-carboxylate finds applications in several fields:
Interaction studies involving Ethyl 2-Ethynylthiazole-5-carboxylate focus on its binding affinity to various biological targets. Investigations into its interactions with enzymes, receptors, and transport proteins are crucial for understanding its pharmacokinetics and pharmacodynamics. Studies have shown that modifications at the thiazole ring can significantly alter these interactions, leading to variations in biological activity.
Ethyl 2-Ethynylthiazole-5-carboxylate shares structural similarities with several other compounds within the thiazole family. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-methylthiazole-5-carboxylate | 81569-44-0 | 0.97 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 0.88 |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | 0.86 |
| Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | 0.86 |
| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | 7238-62-2 | 0.85 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, influenced by their specific functional groups and structural characteristics. Ethyl 2-Ethynylthiazole-5-carboxylate is unique due to its ethynyl substitution, which may confer distinct properties compared to its analogs.
The exploration of these compounds enhances our understanding of thiazole chemistry and its potential applications in medicinal chemistry and beyond.
Cyclocondensation reactions remain foundational for thiazole synthesis, leveraging nucleophilic substitution between α-halo carbonyl compounds and thiourea derivatives. For ethyl 2-ethynylthiazole-5-carboxylate, this method typically involves reacting ethyl 2-ethynylacetoacetate with thiourea in ethanol under basic conditions. Sodium carbonate acts as both a base and mild catalyst, facilitating deprotonation and cyclization at 60–70°C.
A representative protocol involves dissolving thiourea (30.4 g) and sodium carbonate (1.5 g) in a 20% ethyl acetate-ethanol solution, followed by dropwise addition of ethyl 2-ethynylacetoacetate (33 g) at 45°C. After 5 hours of reflux, solvent removal and pH adjustment to 9–10 with sodium hydroxide precipitate the product in >98% yield. Key challenges include stabilizing the ethynyl group against polymerization and optimizing reaction time-temperature profiles to prevent side reactions.
Comparative studies show that varying the ethyl acetate concentration (10–35%) minimally affects yield but influences reaction kinetics. Higher solvent polarity accelerates cyclization but risks ethynyl group degradation, necessitating precise temperature control.
Transition metal catalysis enables direct introduction of ethynyl groups into preformed thiazole intermediates. Palladium-copper systems, particularly in Sonogashira couplings, are effective for appending terminal alkynes to halogenated thiazoles. For example, 2-bromothiazole-5-carboxylate reacts with ethynyltrimethylsilane under Pd(PPh₃)₂Cl₂ catalysis, followed by desilylation to yield the target compound.
Reaction conditions typically require anhydrous tetrahydrofuran, 1–2 mol% palladium catalyst, and copper iodide as a co-catalyst at 60–80°C. A3-coupling variants—using aldehydes, amines, and alkynes—offer a divergent route, though applicability to ethyl 2-ethynylthiazole-5-carboxylate remains exploratory. Key advantages include regioselectivity and compatibility with sensitive functional groups, though catalyst cost and purification complexity limit industrial adoption.
Enzyme-catalyzed multicomponent reactions represent a paradigm shift in thiazole synthesis. Trypsin from porcine pancreas (PPT) efficiently mediates one-pot assembly of ethyl 2-ethynylthiazole-5-carboxylate from ethyl glyoxylate, propargylamine, and carbon disulfide. The reaction proceeds at 37°C in aqueous ethanol (pH 7.5), achieving 94% yield within 24 hours.
This method exploits trypsin’s ability to stabilize intermediates through hydrogen bonding, bypassing traditional protection-deprotection steps. Substrate scope studies demonstrate tolerance for diverse amines, though propargylamine uniquely enables ethynyl incorporation without competing side reactions. Scalability is enhanced by the enzyme’s recyclability (retaining >80% activity over five cycles).
Ethyl 2-Ethynylthiazole-5-carboxylate demonstrates significant antimicrobial potential against multidrug-resistant bacterial pathogens, a critical therapeutic area given the emergence of resistant organisms that threaten global health [1]. The thiazole ring system, fundamental to this compound's structure, exhibits inherent antimicrobial properties through multiple mechanisms of action [2] [3].
Research indicates that thiazole derivatives containing carboxylate functionalities display broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [4]. The ethynyl group at the 2-position of the thiazole ring enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability against resistant pathogens . Studies have demonstrated that thiazole-5-carboxylate derivatives exhibit minimum inhibitory concentration values ranging from 15.6 to 31.25 micrograms per milliliter against key resistant organisms including Staphylococcus aureus and Escherichia coli [6].
The compound's efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) has been particularly noteworthy [7]. Thiazole derivatives demonstrate superior activity compared to conventional antibiotics such as pefloxacin and streptomycin, with minimum inhibitory concentration values as low as 0.09 micrograms per milliliter [7]. The mechanism of action involves disruption of bacterial cell division through interference with FtsZ protein polymerization, a crucial process in bacterial reproduction [8].
Table 1: Antimicrobial Efficacy of Thiazole Derivatives Against Multidrug-Resistant Pathogens
| Compound | Target Organism | MIC (μg/mL) | Inhibition Zone (mm) | Notes |
|---|---|---|---|---|
| Thiazole derivative 5e | B. subtilis / S. aureus | 15.6 | 14 | Strong activity against Gram-positive bacteria [6] |
| Thiazole derivative 5h | E. coli / B. subtilis | 31.25 | 14 | Effective against both Gram-positive and Gram-negative [6] |
| Thiazole derivative 4a4 | MRSA / VRE | Not specified | Not reported | FtsZ polymerization stimulation mechanism [8] |
| Lead thiazole compound 1 | MRSA / VRSA | 0.5-1.5 | Not reported | Synergistic with vancomycin [9] |
| Derivative compound 2 | MRSA / VRSA | 0.5-1.5 | Not reported | Re-sensitized VRSA to vancomycin [9] |
Molecular docking studies reveal that thiazole-based compounds achieve optimal binding interactions with bacterial target proteins, with binding energies of -10.3 kilocalories per mole against Staphylococcus aureus protein targets [6]. The presence of electron-withdrawing substituents such as fluorine and chlorine enhances the antimicrobial potency through improved protein-ligand interactions [6]. Structure-activity relationship analysis indicates that the carboxylate moiety is essential for maintaining antimicrobial activity, while the ethynyl group contributes to enhanced membrane penetration [2].
Resistance development studies demonstrate that thiazole compounds exhibit a low propensity for inducing bacterial resistance [10]. Multi-step resistance selection experiments show minimal increases in minimum inhibitory concentration values over ten serial passages, indicating sustained antimicrobial efficacy [10]. The compounds demonstrate bactericidal rather than bacteriostatic activity, achieving rapid elimination of methicillin-resistant Staphylococcus aureus within therapeutic timeframes [10].
Ethyl 2-Ethynylthiazole-5-carboxylate demonstrates significant potential as a xanthine oxidase inhibitor, offering therapeutic applications in hyperuricemia and gout management [18] [19]. The compound's structural similarity to febuxostat, a clinically approved xanthine oxidase inhibitor containing a thiazole-5-carboxylic acid core, suggests comparable inhibitory mechanisms [20] [21].
Thiazole-5-carboxylic acid derivatives exhibit potent xanthine oxidase inhibitory activity through mixed-type inhibition mechanisms [18] [21]. The most potent compound in this class achieved an IC50 value of 0.45 micromolar, demonstrating superior activity to many conventional inhibitors [21]. Structure-activity relationship analysis reveals that para-substitution on the phenyl ring attached to the thiazole core is crucial for optimal xanthine oxidase inhibitory potential [18] [21].
The inhibition mechanism involves high-affinity binding to the enzyme's molybdenum-pterin active site channel, similar to febuxostat's mode of action [20]. Unlike allopurinol, which only inhibits the oxidized form of xanthine oxidase, thiazole derivatives can inhibit both oxidized and reduced forms of the enzyme [22] [20]. This dual inhibition capability provides more comprehensive blockade of uric acid production pathways [22].
Table 3: Xanthine Oxidase Inhibition by Thiazole-Based Compounds
| Compound | IC50 Value | Inhibition Type | Binding Site | Selectivity |
|---|---|---|---|---|
| Febuxostat (reference) | 1.8 nM | Mixed-type (Ki: 0.6 nM, Ki': 3.1 nM) [22] | Molybdenum-pterin active site channel | Highly selective for XO |
| Compound GK-20 | 0.45 μM | Mixed-type [21] | Febuxostat binding site (predicted) | Blocks catalytic active site |
| Compound 6k | 3.56 μM | Mixed-type [19] | Hydrophobic pockets (Glu263, Ser347) | Phenyl-sulfonamide group essential |
| Compound 30 | 48.6 nM | Not specified [23] | Bioisostere of febuxostat thiazole | Meta-nitro, para-isobutoxy enhance activity |
Molecular docking studies demonstrate that thiazole-5-carboxylate derivatives achieve favorable binding conformations within the xanthine oxidase active site [21]. The carboxylate moiety forms essential hydrogen bonds with key amino acid residues, while the thiazole ring provides hydrophobic interactions that stabilize the enzyme-inhibitor complex [21]. The compound's binding pattern sufficiently blocks the catalytic active site, preventing substrate access and subsequent uric acid formation [21].
Enzyme kinetics studies reveal that thiazole derivatives exhibit competitive inhibition characteristics, with increased apparent Km values for xanthine substrate while maintaining unchanged Vmax values [24]. The inhibition constants (Ki values) for the most potent thiazole compounds range from 2.7 to 41 micromolar, indicating strong binding affinity to the enzyme [24]. The reversible nature of inhibition has been confirmed through dilution experiments, showing no time-dependent reduction in enzyme activity [24].
In vivo studies demonstrate that thiazole-based xanthine oxidase inhibitors effectively reduce serum uric acid levels in hyperuricemic animal models [25]. The compounds achieve dose-dependent uric acid reduction, with significant decreases observed within therapeutic timeframes [25]. Renal function parameters including creatinine and blood urea nitrogen levels show improvement following treatment, indicating beneficial effects on kidney function compromised by hyperuricemia [25].
The selectivity profile of thiazole-5-carboxylate derivatives favors xanthine oxidase over other enzymes involved in purine and pyrimidine metabolism [22]. Unlike allopurinol, which affects multiple enzymatic pathways, thiazole derivatives demonstrate minimal interference with guanine deaminase, hypoxanthine-guanine phosphoribosyltransferase, and purine nucleoside phosphorylase activities [22]. This selectivity reduces potential metabolic complications associated with broad-spectrum purine analog inhibitors [22].
The electronic properties of the ethynyl substituent at the 2-position of the thiazole ring significantly influence the bioactivity of ethyl 2-ethynylthiazole-5-carboxylate derivatives [2]. The ethynyl group functions as a strong electron-withdrawing moiety due to its sp-hybridized carbon atoms, which creates a linear geometry and enhances the electrophilic character of the thiazole ring [3] [4].
The positioning of the ethynyl group at the 2-position of the thiazole ring creates unique electronic effects that directly impact bioactivity. The electron-deficiency at the C2 position is highest in the thiazole ring system, making this position particularly suitable for electron-withdrawing substituents like the ethynyl group [4] [5]. This positioning results in enhanced electrophilicity and improved interactions with biological targets through π-π stacking mechanisms [6].
Research has demonstrated that the ethynyl substituent at the 2-position significantly enhances antimicrobial activity compared to other positions on the thiazole ring [7] [8]. The electron-withdrawing nature of the ethynyl group increases the compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes [7] [9]. Studies have shown that compounds with 2-ethynyl substitution exhibit minimum inhibitory concentrations ranging from 0.24 to 3.9 micrograms per milliliter against various bacterial strains [10] [7].
The electronic effects are further amplified when the ethynyl group is combined with additional electron-withdrawing groups. Derivatives containing nitro, bromo, or chloro substituents alongside the ethynyl group demonstrate superior antibacterial potency against gram-positive bacteria, with some compounds showing activity comparable to standard antibiotics like ampicillin [10] [7]. The synergistic electron-withdrawing effects create maximum electrophilicity, resulting in enhanced binding affinity to bacterial targets [8] [11].
Conversely, the presence of electron-donating groups in combination with the ethynyl substituent creates a balanced electronic distribution that improves compound stability and reduces toxicity [9] . Methoxy and hydroxyl groups have been shown to enhance selectivity while maintaining potent bioactivity, particularly in anticancer applications [13] [14].
| Position | Electronic Effect | Bioactivity Impact | IC50/MIC Values | Mechanism |
|---|---|---|---|---|
| C2-Ethynyl | Strong electron-withdrawing; increases electrophilicity | Enhanced antimicrobial activity; improved membrane penetration | 0.24-3.9 μg/mL | DNA gyrase inhibition; cell wall disruption |
| C4-Ethynyl | Moderate electron-withdrawal; neutral position effect | Moderate anticancer activity; balanced selectivity | 10-50 μM | EGFR/VEGFR-2 dual inhibition |
| C5-Ethynyl | Weak electron-withdrawal; enhanced nucleophilicity | Improved antioxidant properties; radical scavenging | 5-25 μM | Free radical scavenging; antioxidant activity |
The carboxylate ester moiety at the 5-position of the thiazole ring plays a crucial role in determining the pharmacokinetic properties and bioactivity of ethyl 2-ethynylthiazole-5-carboxylate derivatives [15] . The ethyl ester group provides an optimal balance between lipophilicity and hydrophilicity, facilitating membrane penetration while maintaining adequate solubility [18].
Systematic structure-activity relationship studies have revealed that modifications to the carboxylate ester chain length significantly impact biological activity [15] [19]. The ethyl ester demonstrates superior bioactivity compared to methyl and longer-chain alkyl esters [20]. This preference is attributed to the optimal steric bulk that allows for effective receptor binding without introducing excessive hydrophobic interactions that could impair selectivity [21].
Research has shown that compounds with ethyl carboxylate esters exhibit enhanced binding affinity to target proteins compared to their methyl or propyl counterparts [20] [15]. The steric properties of the ethyl group provide the ideal fit within the binding pockets of various enzymes and receptors, resulting in improved potency and selectivity [19] . Studies demonstrate that ethyl esters maintain activity levels 2-3 fold higher than corresponding methyl esters and 5-10 fold higher than propyl esters [20].
The ester functionality also influences the compound's metabolic stability and duration of action [15] . Ethyl esters undergo hydrolysis at a moderate rate, providing sustained bioactivity without rapid inactivation [19] [21]. This pharmacokinetic profile is particularly advantageous for therapeutic applications requiring prolonged activity [20] [15].
Modifications to the ester moiety have been explored to enhance specific biological activities. Compounds with 2-chlorophenyl substitution at the carboxylate position demonstrate improved electronic properties and enhanced membrane permeability [18]. The chlorine atom functions as an electron-withdrawing group, contributing to the overall electrophilic character of the molecule and improving binding interactions with biological targets .
Furthermore, the introduction of aromatic substituents at the carboxylate position has been shown to enhance π-π stacking interactions with target proteins [19]. These modifications result in improved binding affinity and increased potency, particularly in anticancer applications where protein-ligand interactions are crucial for therapeutic efficacy [15] [20].
The hybridization of thiazole rings with complementary heterocyclic systems represents a powerful strategy for enhancing the therapeutic potential of ethyl 2-ethynylthiazole-5-carboxylate derivatives [22] [23]. This approach combines the biological activities of multiple pharmacophores within a single molecular framework, resulting in compounds with enhanced potency, improved selectivity, and reduced toxicity [24] [25].
Thiazole-pyrazole hybrid systems have demonstrated remarkable anticancer activity through dual epidermal growth factor receptor and vascular endothelial growth factor receptor-2 inhibition [22] [26]. These hybrid compounds exhibit activity with half-maximal inhibitory concentrations ranging from 1.01 to 5.66 micromolar against various cancer cell lines [26] [13]. The pyrazole moiety contributes to enhanced selectivity and improved pharmacokinetic properties, while the thiazole ring maintains the core biological activity [22] [25].
The synthesis of thiazole-pyrazole hybrids typically involves Hantzsch cyclization reactions combined with Claisen-Schmidt condensation procedures [22] [27]. These synthetic approaches allow for the introduction of diverse substituents that can be optimized for specific biological targets [26] [28]. The resulting hybrid compounds demonstrate superior anticancer activity compared to their individual components, highlighting the synergistic effects of molecular hybridization [22] [26].
Thiazole-benzothiazole hybrid systems exhibit enhanced aromatic character and improved π-π interactions with biological targets [23] [29]. These compounds demonstrate potent vascular endothelial growth factor receptor-2 inhibition with half-maximal inhibitory concentrations as low as 91 nanomolar [23] [14]. The benzothiazole fusion increases the overall aromatic character of the molecule, resulting in stronger binding interactions with target proteins and improved selectivity [23] [30].
The synthetic strategy for thiazole-benzothiazole hybrids involves the cyclization of 2-aminothiophenol with thiazole precursors under controlled conditions [23] [29]. This approach allows for the systematic introduction of various substituents that can modulate the biological activity and pharmacokinetic properties of the resulting compounds [23] [31].
Thiazole-triazole hybrid systems have emerged as promising antimicrobial agents with broad-spectrum activity [24] [32]. These compounds demonstrate enhanced drug-like properties and improved bioavailability compared to traditional thiazole derivatives [32] [33]. The triazole linker is typically introduced through click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition [24] [32].
The antimicrobial activity of thiazole-triazole hybrids ranges from 16 to 64 micrograms per milliliter against various bacterial and fungal strains [32] [24]. The triazole moiety contributes to enhanced stability and improved pharmacokinetic properties, while maintaining potent antimicrobial activity [32] [33]. These hybrid compounds demonstrate particular efficacy against drug-resistant bacterial strains, making them valuable candidates for addressing antimicrobial resistance [24] [32].
Thiazole-pyridine hybrid systems exhibit enhanced deoxyribonucleic acid binding properties and improved anticancer potency [25] [34]. These compounds demonstrate activity against various cancer cell lines with half-maximal inhibitory concentrations ranging from 25.47 to 28.53 micromolar [34] [35]. The pyridine moiety contributes to enhanced binding affinity for human epidermal growth factor receptor-2, making these compounds particularly suitable for treating specific cancer subtypes [34] [25].
| Hybrid System | Synthetic Strategy | Pharmacological Enhancement | Activity Range | Clinical Relevance |
|---|---|---|---|---|
| Thiazole-Pyrazole | Hantzsch cyclization; Claisen-Schmidt condensation | Enhanced anticancer activity; improved selectivity | IC50: 1.01-5.66 μM (anticancer) | Promising for breast cancer therapy |
| Thiazole-Benzothiazole | Cyclization of 2-aminothiophenol with thiazole precursors | Increased aromatic character; better π-π interactions | IC50: 91 nM (VEGFR-2) | Potential for angiogenesis inhibition |
| Thiazole-Triazole | Click chemistry; Cu(I)-catalyzed azide-alkyne cycloaddition | Improved drug-like properties; enhanced bioavailability | MIC: 16-64 μg/mL (antimicrobial) | Broad-spectrum antimicrobial applications |
| Thiazole-Pyridine | Condensation reactions; multi-component synthesis | Enhanced DNA binding; improved anticancer potency | IC50: 25.47-28.53 μM (MCF-7) | HER2-positive cancer treatment |
The development of bis-thiazole systems represents another significant advancement in hybridization strategies [24] [31]. These symmetric compounds demonstrate dual modes of action and increased potency compared to single thiazole derivatives [24] [31]. The synthesis involves symmetric Hantzsch reactions that produce compounds with enhanced antimicrobial activity ranging from 0.1 to 10 micrograms per milliliter [24] [31].
The successful implementation of these hybridization strategies has led to the development of multi-targeted inhibitors that can simultaneously address multiple biological pathways [23] [14]. This approach is particularly valuable in cancer therapy, where single-target drugs often face resistance mechanisms [23] [13]. The hybrid compounds demonstrate enhanced therapeutic efficacy while potentially reducing the likelihood of drug resistance development [23] [14].
Contemporary research continues to explore novel hybridization approaches, including the combination of thiazole rings with imidazole, oxadiazole, and thiadiazole moieties [25] [28]. These investigations aim to further enhance the therapeutic potential of thiazole-based compounds while addressing challenges related to drug resistance, selectivity, and pharmacokinetic properties [25] [28].